1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole
Overview
Description
1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2-chloro-5-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with pyrrole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or a base like sodium hydroxide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole can undergo various chemical reactions, including:
Electrophilic Substitution: The pyrrole ring is highly reactive towards electrophiles, allowing for substitution reactions at the nitrogen or carbon atoms.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,5-dione derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitronium ions can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Major Products Formed:
Electrophilic Substitution: Halogenated or nitrated pyrrole derivatives.
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Reduced pyrrole derivatives.
Scientific Research Applications
1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to disrupt biological pathways in pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coatings, due to its unique electronic properties
Mechanism of Action
The mechanism of action of 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases, thereby blocking signal transduction pathways essential for cancer cell proliferation. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
- 2-chloro-5-(trifluoromethyl)phenyl isocyanate
- 2-chloro-5-(trifluoromethyl)aniline
- 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Comparison: 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole is unique due to its pyrrole ring, which imparts distinct electronic and steric properties compared to similar compounds. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in biological applications. In contrast, compounds like 2-chloro-5-(trifluoromethyl)phenyl isocyanate and 2-chloro-5-(trifluoromethyl)aniline lack the pyrrole ring, resulting in different reactivity and applications .
Biological Activity
1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrole ring substituted with chloro and trifluoromethyl groups, enhance its lipophilicity and biological activity. This article explores the compound's biological activities, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₂H₇ClF₃N
- Molecular Weight : Approximately 273.64 g/mol
The trifluoromethyl group contributes to the compound's reactivity and interaction with biological targets, making it an interesting candidate for further research in pharmaceuticals.
Biological Activity Overview
Pyrrole derivatives, including this compound, exhibit a variety of biological activities:
- Antimicrobial Activity : Some pyrrole derivatives have shown promising antibacterial properties. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 μg/mL .
- Calcium Channel Blockade : Research indicates that certain pyrrole derivatives may function as calcium channel blockers, which are essential for treating conditions like hypertension and angina .
- Anti-inflammatory Effects : The compound's structural characteristics suggest potential anti-inflammatory activity, which is common among many pyrrole derivatives .
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. Common methods include:
- Cyclization Reactions : Utilizing various starting materials that allow for the formation of the pyrrole ring.
- Substitution Reactions : Introducing chloro and trifluoromethyl groups through electrophilic aromatic substitution techniques.
These methods are critical for optimizing yield and purity in the synthesis of biologically active compounds.
Study on Antibacterial Activity
A study evaluated several pyrrole derivatives against bacterial strains. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity. Specifically, this compound was noted for its effectiveness against Gram-positive bacteria .
Evaluation of Toxicity
In a toxicity assessment, new pyrrole derivatives were shown to possess low acute toxicity while maintaining significant biological activity. This balance is crucial for developing safe pharmaceutical agents .
In Silico Studies
Computational models have predicted that this compound may interact favorably with various biological targets, including enzymes involved in inflammatory pathways. These predictions support further experimental validation of its therapeutic potential .
Comparative Analysis of Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
1-(2-Chloro-4-trifluoromethylphenyl)-1H-pyrrole | Structure | Different substitution pattern on the phenyl ring |
1-(3-Chloro-5-trifluoromethylphenyl)-1H-pyrrole | Structure | Variation in the position of chlorine |
2-(Trifluoromethyl)-1H-pyrrole | Structure | Lacks the chloro substituent |
The unique combination of chloro and trifluoromethyl groups in this compound sets it apart from other similar compounds, enhancing its chemical reactivity and biological profile.
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c12-9-4-3-8(11(13,14)15)7-10(9)16-5-1-2-6-16/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXWHTWIYGCPOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232985 | |
Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383137-53-9 | |
Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383137-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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